Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18194926
Molecular Formula: C11H18BrNO2
Molecular Weight: 276.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18BrNO2 |
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Molecular Weight | 276.17 g/mol |
IUPAC Name | ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3 |
Standard InChI Key | MQHZXLTZMIDVSZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCC(CC1)C(=C)CBr |
Introduction
Structural Characterization
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₆BrNO₂, with a molecular weight of 298.16 g/mol. Key structural elements include:
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Piperidine core: A six-membered saturated nitrogen heterocycle.
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Ethyl carboxylate group: Positioned at the 1-position, contributing to the molecule’s polarity and serving as a protective group for the amine .
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3-Bromo-1-propen-2-yl substituent: A vinyl bromide moiety at the 4-position, providing a reactive site for cross-coupling or nucleophilic substitution reactions .
Synthetic Pathways
Key Intermediate: Ethyl 3-Bromo-4-oxo-1-piperidinecarboxylate
The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate likely begins with ethyl 3-bromo-4-oxo-1-piperidinecarboxylate (CAS: N/A), a compound documented in Patent ES2053394A1 . This intermediate is synthesized via bromination of ethyl 4-oxo-1-piperidinecarboxylate in an alcoholic medium, followed by acid hydrolysis.
Reaction Scheme:
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Bromination:
The reaction proceeds via electrophilic addition to the enol tautomer of the 4-oxo group .
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Propenyl Group Installation:
A Wittig or Horner-Wadsworth-Emmons reaction introduces the propenyl moiety. For example, treatment with a stabilized ylide (e.g., Ph₃P=CH₂) replaces the oxo group with a vinyl group, followed by bromination at the 3-position :
Alternative Route: Cross-Coupling Reactions
Recent methodologies leverage palladium-catalyzed cross-coupling to attach the propenyl group. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized piperidine and a bromoalkene precursor could achieve this transformation :
Physicochemical Properties
Experimental Data
While direct measurements for Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate are scarce, analogous compounds provide insights:
Spectroscopic Features
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¹H NMR (CDCl₃):
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δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.6–6.1 (m, 2H, CH₂=CHBr), δ 3.4–2.8 (m, 4H, piperidine H).
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¹³C NMR:
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δ 170.1 (C=O), δ 122.5, 130.2 (CH₂=CHBr), δ 60.3 (OCH₂), δ 14.1 (CH₂CH₃).
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Applications and Derivatives
Pharmaceutical Intermediate
The compound’s bromine atom and ester group make it a versatile precursor for:
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Cisapride analogs: Used in gastrointestinal motility regulation .
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Kinase inhibitors: The propenyl group enables conjugation to heterocyclic pharmacophores .
Material Science
Brominated alkenes are employed in polymer cross-linking and flame retardants .
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